4-bromo-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide
Description
This compound features a benzenesulfonamide core substituted with a bromine atom at the 4-position. Attached to the sulfonamide nitrogen is a phenyl group further linked to a pyridazine ring bearing an ethylsulfonyl moiety at the 6-position.
Properties
IUPAC Name |
4-bromo-N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O4S2/c1-2-27(23,24)18-12-11-17(20-21-18)13-3-7-15(8-4-13)22-28(25,26)16-9-5-14(19)6-10-16/h3-12,22H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SONVIERZBFIUJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyridazine core. One common approach is the reaction of 6-ethylsulfonylpyridazine with 4-bromophenylamine under specific conditions to introduce the sulfonamide group.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors or batch processes to ensure consistent quality and yield. The choice of solvents, temperature, and catalysts are optimized to achieve the highest efficiency.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromate ion.
Reduction: The nitro group can be reduced to an amine.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents like iron or tin chloride.
Substitution: Using nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Bromate ions from oxidation.
Amines from reduction.
Substituted sulfonamides from nucleophilic substitution.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The sulfonamide group, for instance, can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzenesulfonamide Core
Key Compounds :
- Fluorine’s electronegativity may improve solubility and metabolic stability but reduce lipophilicity compared to bromine .
Heterocyclic Core Modifications
Pyridazine vs. Thiazole vs. Oxazole :
Pharmacokinetic and Physicochemical Properties
Available Data :
Research Findings and Gaps
- Activity Data: No direct biological data for the target compound is provided in the evidence.
- Synthetic Challenges : Bromine’s reactivity may complicate synthesis compared to chloro or fluoro derivatives .
Biological Activity
4-Bromo-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide is a complex organic compound belonging to the class of sulfonamides, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C23H24N4O6S2
- Molecular Weight : 516.59 g/mol
- Purity : Typically around 95%
The compound features a pyridazine moiety and an ethylsulfonyl group, contributing to its unique biological profile. Its structure suggests potential interactions with various biological targets, making it a candidate for drug discovery.
Anticancer Properties
Research indicates that compounds similar to 4-bromo-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide exhibit significant anticancer activity. The presence of the pyridazine ring is often associated with the inhibition of cancer cell proliferation through various pathways:
-
Mechanism of Action :
- Inhibition of mitogen-activated protein kinase (MAPK) pathways.
- Induction of apoptosis in cancer cells.
- Modulation of cell cycle progression.
-
Case Studies :
- A study demonstrated that derivatives with similar structures showed IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer effects .
Antimicrobial Activity
The compound's sulfonamide structure suggests potential antimicrobial properties. Sulfonamides are known to inhibit bacterial folate synthesis, which is crucial for DNA replication and cell division.
- Mechanism :
- Inhibition of dihydropteroate synthase, leading to reduced folate levels in bacteria.
- Research Findings :
Data Table: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | Inhibition of MAPK pathways | |
| Antimicrobial | Inhibition of bacterial folate synthesis | |
| Anti-inflammatory | Modulation of inflammatory cytokines |
Research Findings
Recent studies have highlighted the compound's potential in various therapeutic areas:
- Cancer Therapeutics : The compound has shown promise in preclinical models for treating malignant pleural mesothelioma by affecting key signaling pathways involved in tumor growth .
- Antimicrobial Applications : The broad-spectrum activity against various pathogens suggests its potential use in treating infections resistant to conventional antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
